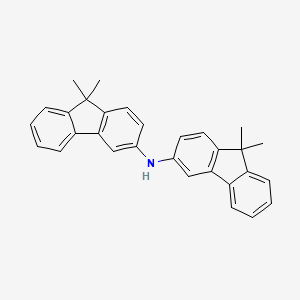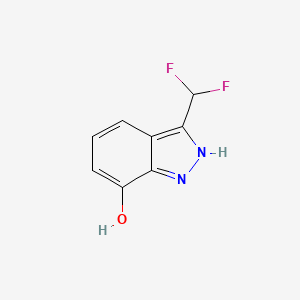
tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of tert-butyl, bromo, and chloro substituents on the indazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chloroaniline and tert-butyl chloroformate.
Formation of Indazole Ring: The initial step involves the formation of the indazole ring through a cyclization reaction. This can be achieved by reacting 3-bromo-5-chloroaniline with hydrazine hydrate under acidic conditions.
Carboxylation: The resulting indazole intermediate is then subjected to carboxylation using tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the tert-butyl ester group at the 1-position of the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the indazole ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivative.
Oxidation Reactions: Oxidation of the indazole ring can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted indazole derivatives, while reduction with LiAlH4 produces amine-substituted indazole derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in biological studies to investigate the structure-activity relationships of indazole derivatives and their interactions with biological targets.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: The compound is a valuable building block in organic synthesis, enabling the construction of complex molecules with diverse functionalities.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate is primarily determined by its interactions with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, indazole derivatives have been shown to inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: This compound differs by having an amino group instead of a chloro group, which can significantly alter its reactivity and biological activity.
tert-Butyl 5-bromo-1H-indole-1-carboxylate:
Uniqueness
tert-Butyl 3-bromo-5-chloro-1H-indazole-1-carboxylate is unique due to the presence of both bromo and chloro substituents on the indazole ring. This dual substitution pattern enhances its versatility in chemical reactions and broadens its range of applications in scientific research.
Propiedades
Fórmula molecular |
C12H12BrClN2O2 |
|---|---|
Peso molecular |
331.59 g/mol |
Nombre IUPAC |
tert-butyl 3-bromo-5-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,1-3H3 |
Clave InChI |
SJZMXGZTWIKNSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


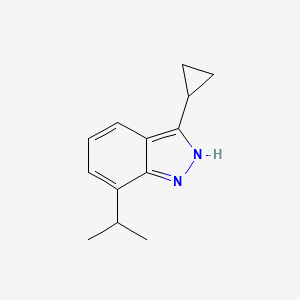
![4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)
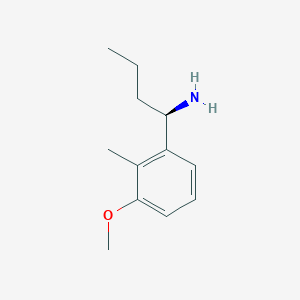
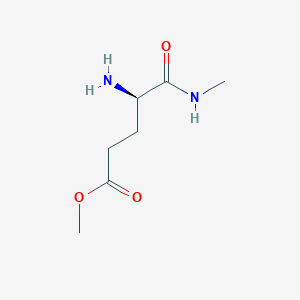
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
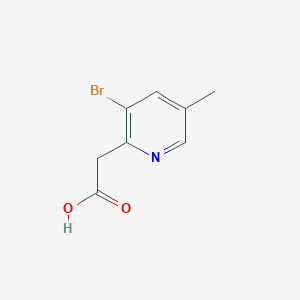
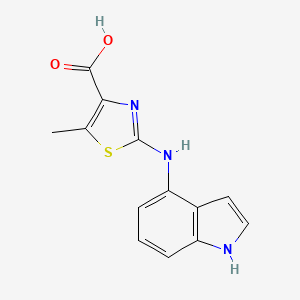
![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
![2-Fluoro-6-iodo-1H-benzo[d]imidazole](/img/structure/B12970285.png)
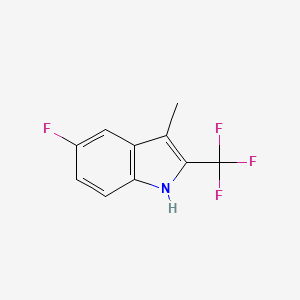
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)
